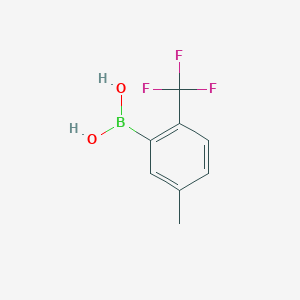
5-Methyl-2-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 5-Methyl-2-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-2-(trifluoromethyl)phenylboronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and organic materials .
Biology and Medicine: Its derivatives are being explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds .
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its electrophilicity, facilitating the transmetalation step.
Comparación Con Compuestos Similares
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2,4-Bis(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness: 5-Methyl-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents provides a unique electronic environment that can influence the reactivity and selectivity of the compound in various chemical reactions. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, which can enhance the compound’s reactivity in cross-coupling reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H8BF3O2 |
|---|---|
Peso molecular |
203.96 g/mol |
Nombre IUPAC |
[5-methyl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4,13-14H,1H3 |
Clave InChI |
LGISGHAQGMDDIU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















